molecular formula C17H14N4O2S B3894264 3-(4-NITROPHENYL)-4-PHENYL-5-(PROP-2-EN-1-YLSULFANYL)-1,2,4-TRIAZOLE

3-(4-NITROPHENYL)-4-PHENYL-5-(PROP-2-EN-1-YLSULFANYL)-1,2,4-TRIAZOLE

Cat. No.: B3894264
M. Wt: 338.4 g/mol
InChI Key: KTIUNKIMZIYNQD-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-4-phenyl-5-(prop-2-en-1-ylsulfanyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a prop-2-en-1-ylsulfanyl group attached to the triazole ring

Properties

IUPAC Name

3-(4-nitrophenyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-2-12-24-17-19-18-16(20(17)14-6-4-3-5-7-14)13-8-10-15(11-9-13)21(22)23/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIUNKIMZIYNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-nitrophenyl)-4-phenyl-5-(prop-2-en-1-ylsulfanyl)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Nitro Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This step involves the reaction of the triazole intermediate with prop-2-en-1-ylsulfanyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

3-(4-Nitrophenyl)-4-phenyl-5-(prop-2-en-1-ylsulfanyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl or phenyl groups can be replaced by other substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)-4-phenyl-5-(prop-2-en-1-ylsulfanyl)-1,2,4-triazole has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Chemical Biology: The compound can serve as a probe to study biological processes and pathways, particularly those involving triazole-containing molecules.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-4-phenyl-5-(prop-2-en-1-ylsulfanyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-nitrophenyl)-4-phenyl-5-(prop-2-en-1-ylsulfanyl)-1,2,4-triazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: This compound also contains a nitrophenyl group and a prop-2-yn-1-yl group, but differs in the presence of an acetamide moiety.

    4-(Prop-2-yn-1-yloxy)benzonitrile: This compound features a prop-2-yn-1-yloxy group and a benzonitrile moiety, lacking the triazole ring.

    5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound contains a chloro and methoxy group along with a prop-2-yn-1-yl group, but lacks the nitrophenyl and triazole components.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-NITROPHENYL)-4-PHENYL-5-(PROP-2-EN-1-YLSULFANYL)-1,2,4-TRIAZOLE
Reactant of Route 2
3-(4-NITROPHENYL)-4-PHENYL-5-(PROP-2-EN-1-YLSULFANYL)-1,2,4-TRIAZOLE

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